
(2-苯基-1,3-噻唑-4-基)甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 89152-61-4 . It has a linear formula of C10 H10 N2 S. 2 Cl H .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C10H10N2S.2ClH/c11-6-9-7-13-10 (12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H . This indicates that the compound contains a phenyl group attached to a 1,3-thiazol-4-yl group, with a methylamine group attached to the thiazole ring .Physical And Chemical Properties Analysis
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” has a molecular weight of 263.19 g/mol . Its IUPAC name is (2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride . The compound is a solid at room temperature .科学研究应用
抗癌活性
噻唑衍生物,包括与"(2-苯基-1,3-噻唑-4-基)甲胺二盐酸盐"相关的结构,已被合成并评估其抗癌性能。例如,关于含有吡唑基团的噻唑衍生物的研究显示出对乳腺癌细胞系具有显著的抗癌活性,突显了它们作为癌症治疗药物的潜力(Gomha, Salah, & Abdelhamid, 2014)。另一项研究设计并合成了N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,展示了对各种癌细胞系具有中等至优异的抗癌活性(Ravinaik et al., 2021)。
抗微生物活性
多项研究合成了噻唑衍生物以评估它们的抗微生物效果。例如,噻唑和噻二唑衍生物已被制备并测试其对细菌和真菌菌株的有效性,其中一些化合物表现出显著的生物活性(Srivastava, 2009)。另一项研究合成了2-(5-氯苯并[d]噻唑-2-基亚胺)噻唑烷-4-酮衍生物,显示出对选定菌株具有中等至优异的抗微生物活性,进一步强调了噻唑衍生物在应对微生物抗药性方面的潜力(B'Bhatt & Sharma, 2017)。
抗高血压活性
含有噻唑基团的化合物也被探索其抗高血压性能。一项研究从甲基2-(噻唑-2-基氨基甲酰)乙酸酯合成了硫脲、三唑和席夫碱,展示了良好的抗高血压α-阻滞活性和低毒性(Abdel-Wahab et al., 2008)。这些发现表明了噻唑衍生物在抗微生物和抗癌活动之外在治疗应用中的多功能性。
安全和危害
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways .
Biochemical Pathways
Given the potential interaction with receptor tyrosine kinases , it can be inferred that the compound may influence pathways related to cell growth and differentiation.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
生化分析
Biochemical Properties
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with enzymes and proteins . This interaction can modulate the activity of these biomolecules, leading to changes in biochemical pathways.
Cellular Effects
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways . This can result in changes in gene expression, altering the production of proteins and other molecules essential for cellular function.
Molecular Mechanism
At the molecular level, (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . These threshold effects highlight the importance of determining the appropriate dosage for specific applications to minimize adverse effects.
Metabolic Pathways
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in the production and utilization of these metabolites . This interaction can have significant effects on cellular energy balance and overall metabolic function.
Transport and Distribution
The transport and distribution of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s activity by allowing it to interact with specific biomolecules within these compartments. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKGDUNHSXLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


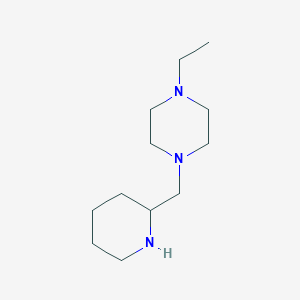


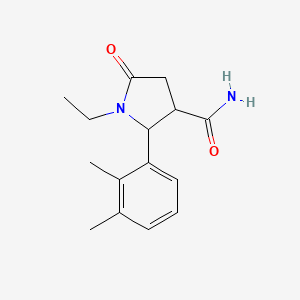
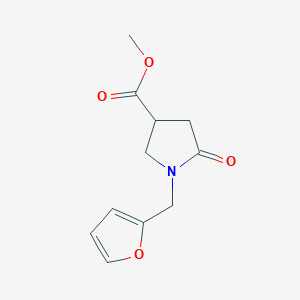
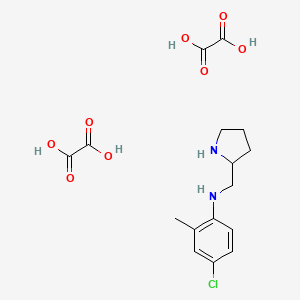
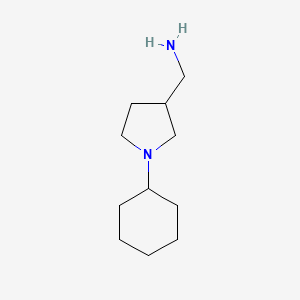
![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
